2-Propenamide, N-[(2-bromophenyl)methyl]-
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Overview
Description
2-Propenamide, N-[(2-bromophenyl)methyl]-: is an organic compound with the molecular formula C10H10BrNO It is a derivative of propenamide, where the amide nitrogen is substituted with a 2-bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]- typically involves the reaction of 2-bromobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Bromobenzylamine+Acryloyl chloride→2-Propenamide, N-[(2-bromophenyl)methyl]-+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives such as ethers or nitriles.
Scientific Research Applications
Chemistry: 2-Propenamide, N-[(2-bromophenyl)methyl]- is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. It may also be utilized in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[(2-bromophenyl)methyl]- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom in the compound can participate in halogen bonding, enhancing its binding affinity to the target molecules. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
- 2-Propenamide, N-(2-bromophenyl)-2-methyl-
- 2-Propenamide, N-(2-bromophenyl)-N,2-dimethyl-
- Diacetone acrylamide
Comparison: 2-Propenamide, N-[(2-bromophenyl)methyl]- is unique due to the presence of the 2-bromophenylmethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) |
InChI Key |
BAOBCGVRJBRNQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
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